molecular formula C8H14O3 B15314742 methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate

methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate

Cat. No.: B15314742
M. Wt: 158.19 g/mol
InChI Key: IAJQZEQYGUQTQS-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate is an organic compound with a cyclohexane ring structure It features a hydroxyl group and a carboxylate ester group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate typically involves the esterification of (1S,2S)-2-hydroxycyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: Formation of methyl (1S,2S)-2-oxocyclohexane-1-carboxylate.

    Reduction: Formation of methyl (1S,2S)-2-hydroxycyclohexane-1-methanol.

    Substitution: Formation of methyl (1S,2S)-2-chlorocyclohexane-1-carboxylate.

Scientific Research Applications

Methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, affecting the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1R,2R)-2-hydroxycyclohexane-1-carboxylate: A stereoisomer with different spatial arrangement of atoms.

    Methyl (1S,2S)-2-oxocyclohexane-1-carboxylate: An oxidized derivative.

    Methyl (1S,2S)-2-chlorocyclohexane-1-carboxylate: A substituted derivative.

Uniqueness

Methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. Its hydroxyl and ester groups provide versatile sites for chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate

InChI

InChI=1S/C8H14O3/c1-11-8(10)6-4-2-3-5-7(6)9/h6-7,9H,2-5H2,1H3/t6-,7-/m0/s1

InChI Key

IAJQZEQYGUQTQS-BQBZGAKWSA-N

Isomeric SMILES

COC(=O)[C@H]1CCCC[C@@H]1O

Canonical SMILES

COC(=O)C1CCCCC1O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.